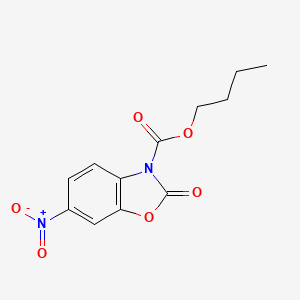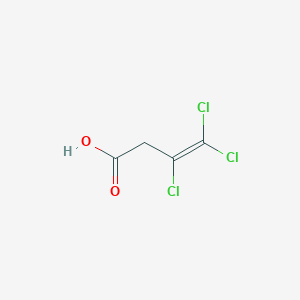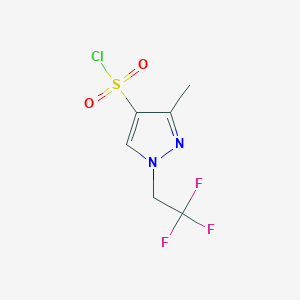
butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a butyl ester group, a nitro group, and a benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the following steps:
Nitration: The introduction of the nitro group into the benzoxazole ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Esterification: The carboxylic acid group in the benzoxazole ring is esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Oxidation: The benzoxazole ring can be oxidized under strong oxidizing conditions, although this is less common due to the stability of the ring structure.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Hydrolyzing Agents: Aqueous sodium hydroxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of butyl 6-amino-2-oxo-1,3-benzoxazole-3(2H)-carboxylate.
Hydrolysis: Formation of 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the conditions used.
Applications De Recherche Scientifique
Butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of benzoxazole compounds can interact with biological targets such as enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate. The compound’s ability to undergo various chemical modifications makes it a valuable candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can bind to and modify biological macromolecules. The benzoxazole ring structure may also facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can be compared with other similar compounds in the benzoxazole family:
6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Lacks the butyl ester group, making it more hydrophilic and less lipophilic.
Butyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Contains a cyclohexyl amide group instead of the butyl ester, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12N2O6 |
|---|---|
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
butyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-2-3-6-19-11(15)13-9-5-4-8(14(17)18)7-10(9)20-12(13)16/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
OWQNRMFXLXPSRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)



![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)

![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
